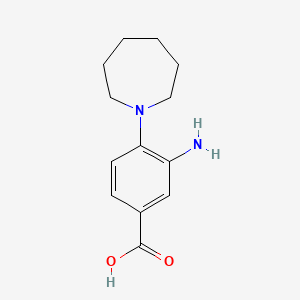

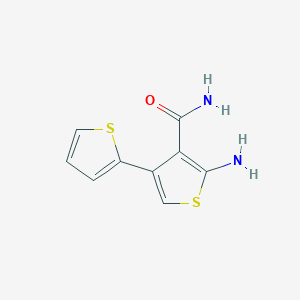

![molecular formula C16H14N2O3 B1268708 1H-异吲哚-1,3(2H)-二酮,2-[2-(4-氨基苯氧基)乙基]- CAS No. 101351-09-1](/img/structure/B1268708.png)

1H-异吲哚-1,3(2H)-二酮,2-[2-(4-氨基苯氧基)乙基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

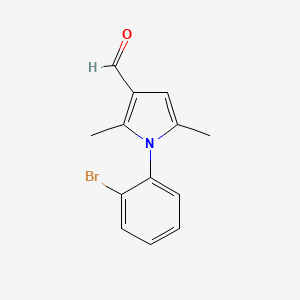

1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- (hereafter referred to as “the compound”) is an organic compound with a wide range of applications in the scientific community. The compound has been studied extensively in terms of its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学研究应用

合成和衍生物

- 六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成:已经开发出从 3-磺烯开始的六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成工艺。这包括四氢-1H-异吲哚衍生物的环氧化和随后与亲核试剂的反应,导致六氢-1H-异吲哚-1,3(2H)-二酮的氨基和三唑衍生物 (Tan 等,2016 年)。

- 多取代异吲哚-1,3-二酮类似物:已经从特定的四氢异吲哚衍生物中制备了新的多取代异吲哚-1,3-二酮。该工艺涉及与间氯过苯甲酸 (m-CPBA) 反应形成环氧化物,然后合成三乙酸酯和芳香族衍生物 (Tan 等,2014 年)。

分子和晶体结构研究

- 三环 N-氨基酰亚胺的合成和结构:已经实现了基于四氢-1H-异吲哚二酮的两种新的 N-氨基酰亚胺的合成。这些化合物通过 X 射线衍射表征,表现出有趣的晶体结构和氢键模式 (Struga 等,2007 年)。

抗癌和生物活性

- 异吲哚-1,3(2H)-二酮化合物的抗癌活性:研究表明,具有不同取代基的异吲哚-1,3(2H)-二酮衍生物对各种癌细胞表现出细胞毒性作用。这些化合物作为抗癌剂的有效性很大程度上取决于它们的结构取代基 (Tan 等,2020 年)。

药理学应用

- 血清素受体亲和力和 PDE10A 抑制:异吲哚-1,3-二酮衍生物已被评估其对血清素受体的亲和力和对磷酸二酯酶 10A 的抑制特性,表明其作为抗精神病剂的潜力 (Czopek 等,2020 年)。

未来方向

Phthalimide serves as a compelling molecule in medicinal chemistry and is a privileged scaffold that can be utilized to create novel lead drug-candidates with diverse biological activities . Therefore, “1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-” and its derivatives may have potential applications in the development of new drugs.

作用机制

Target of Action

Isoindoline-1,3-dione derivatives have been found to interact with the human dopamine receptor d2 , suggesting that this compound may have similar targets. The dopamine receptor D2 plays a crucial role in the central nervous system, influencing motor control, reward learning, and behavior.

Mode of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , which suggests a potential interaction with dopamine receptors. This interaction could lead to changes in neurotransmission, affecting various physiological processes.

Result of Action

Isoindoline-1,3-dione derivatives have shown potential therapeutic effects, such as antipsychotic properties and the ability to inhibit β-amyloid protein aggregation . These effects suggest that 2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione may have similar therapeutic potential.

属性

IUPAC Name |

2-[2-(4-aminophenoxy)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIHYGXYALYNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359132 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101351-09-1 |

Source

|

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)

![3-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268639.png)

![[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1268656.png)